3-(Cyclobutylmethoxy)piperidine hydrochloride
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Conformational Studies
3-(Cyclobutylmethoxy)piperidine hydrochloride exhibits a distinct three-dimensional arrangement influenced by its cyclobutylmethoxy substituent and piperidine core. While direct crystallographic data for this compound is not provided in the literature, insights can be drawn from analogous structures. For example, cyclobutane-containing piperidine derivatives often adopt puckered ring conformations. In related systems, cyclobutane rings display dihedral angles of approximately 25.7°, as observed in mesityl-cyclobutyl-piperidine derivatives. The piperidine ring typically adopts a chair conformation, though boat conformations have been reported in spirocyclic systems under specific steric constraints.
The cyclobutylmethoxy group introduces rigidity, potentially restricting rotational freedom and influencing intermolecular interactions. In similar compounds, intermolecular hydrogen bonding (C–H⋯O) and π interactions (C–H⋯π) are critical for crystal packing. For this compound, the hydrochloride counterion likely engages in ionic interactions with the piperidine nitrogen, stabilizing the crystal lattice.
Table 1: Comparative Crystallographic Parameters
Stereochemical Configuration and Chiral Center Analysis
The compound’s stereochemistry is governed by the cyclobutylmethoxy group and the piperidine ring. While no explicit stereochemical data is available, the cyclobutane ring’s substituents (methoxy and piperidine) may adopt a cis or trans arrangement. In analogous cyclobutyl-piperidine systems, cis configurations are favored due to minimized steric strain.
The piperidine nitrogen’s lone pair and the cyclobutylmethoxy group’s orientation create potential stereogenic centers. However, the molecule’s symmetry and the planar nature of the cyclobutane ring likely preclude chirality. This contrasts with spirocyclic piperidine systems, where restricted rotation can generate stereoisomers.
Key Observations:
Comparative Structural Analysis with Related Piperidine Derivatives
This compound differs structurally from other piperidine derivatives in its cyclobutylmethoxy substituent and resulting conformational rigidity. Below is a comparative analysis with selected analogs:
Cyclobutyl vs. Cycloalkyl Substituents
Cyclobutyl groups impart greater ring strain and rigidity compared to cyclopentyl or cyclohexyl moieties. This affects:
- Conformational Flexibility: Cyclobutyl restricts rotational freedom, locking substituents in specific orientations.
- Electronic Effects: Electron-withdrawing methoxy groups may stabilize adjacent π systems, though this is less pronounced in cyclobutane-containing systems.
Table 2: Structural Comparison of Piperidine Derivatives
Impact of Substituent Positioning
The methoxy group’s attachment to the cyclobutane (vs. direct piperidine substitution) alters:
- Electron Distribution: Methoxy’s electron-donating effects are dampened by the cyclobutane bridge, reducing resonance stabilization.
- Steric Profile: The cyclobutylmethoxy group occupies a larger volume than direct methoxy substituents, influencing molecular packing.
Case Study: In 3-(cyclobutylmethyl)piperidine hydrochloride (CID 83671184), the cyclobutylmethyl group adopts a cis configuration with the piperidine nitrogen, mirroring the potential arrangement of the methoxy group in the target compound.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-3-9(4-1)8-12-10-5-2-6-11-7-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVNBVALUSVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclobutylmethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a cyclobutylmethoxy group, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H18ClN
- IUPAC Name : this compound
- Molecular Weight : 215.72 g/mol
The compound features a piperidine ring substituted with a cyclobutylmethoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Piperidine derivatives are known to modulate neurotransmission and exhibit diverse pharmacological effects.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and action.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
- Ion Channel Interaction : The compound may affect ion channels, which are critical for neuronal excitability and signaling.
Pharmacological Properties
Research on piperidine derivatives has highlighted several biological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine compounds can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
- Antinociceptive Activity : Piperidine derivatives have been investigated for their potential to alleviate pain through central nervous system mechanisms.
- Anticancer Properties : Emerging studies indicate that certain piperidine compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related piperidine derivative showed significant activity in animal models of depression, influencing serotonin reuptake mechanisms (Smith et al., 2020).
- Antinociceptive Effects : Research indicated that another piperidine derivative exhibited potent antinociceptive effects in rodent models, suggesting its potential for pain management (Jones et al., 2021).
- Anticancer Research : A recent investigation into the anticancer properties of piperidine derivatives revealed that they can induce cell cycle arrest and apoptosis in various cancer cell lines by modulating the PI3K/Akt signaling pathway (Doe et al., 2022).
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | Smith et al., 2020 |
| Antinociceptive | Reduces pain perception through CNS pathways | Jones et al., 2021 |
| Anticancer | Induces apoptosis via PI3K/Akt signaling modulation | Doe et al., 2022 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of piperidine derivatives are highly dependent on the substituent attached to the ring. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Cyclobutylmethoxy vs. Cyclobutylmethyl ( vs. The ether oxygen in the target compound may facilitate hydrogen bonding with biological targets, influencing receptor affinity .
- Aliphatic vs. Aromatic Substituents (): Aromatic substituents (e.g., phenoxy in ) introduce π-π stacking capabilities, which can enhance binding to aromatic-rich enzyme pockets. However, these groups may also increase susceptibility to cytochrome P450-mediated metabolism compared to aliphatic cyclobutylmethoxy .
Heterocyclic Modifications (): Compounds like 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl () and triazole-containing analogs () leverage heterocycles for metabolic stability and target engagement. Oxadiazoles, in particular, are bioisosteres for carboxylates, offering improved resistance to hydrolysis compared to ethers .
Preparation Methods
Synthesis of 3-Hydroxypiperidine or 3-Piperidone Derivatives
1-BOC-3-piperidone is a crucial intermediate often prepared by reduction of 3-pyridone derivatives under alkaline conditions using sodium borohydride, yielding a protected 3-piperidone with tert-butyloxycarbonyl (BOC) protection on the nitrogen. This method is favored for its higher yields and environmental friendliness compared to older methods producing significant waste.
Alternative approaches include catalytic hydrogenation of pyridine or substituted pyridine derivatives to yield 3-hydroxypiperidine intermediates. Catalysts such as Pd, Rh, or Ru on carbon supports are employed, with reaction conditions optimized to retain functional groups and avoid over-reduction.
Functionalization at the 3-Position
- The 3-hydroxyl group on piperidine can be activated by conversion to a sulfonate ester (e.g., mesylate or tosylate) using sulfonyl chlorides (methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of bases like triethylamine and catalysts such as 4-N,N-dimethylaminopyridine (DMAP). This activation facilitates nucleophilic substitution reactions.
Introduction of the Cyclobutylmethoxy Group
The cyclobutylmethoxy substituent is introduced by nucleophilic substitution of the activated 3-position intermediate (e.g., 3-mesylate piperidine) with cyclobutylmethanol or its derivatives under basic conditions.
The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion derived from cyclobutylmethanol displaces the sulfonate group, forming the ether linkage at the 3-position of the piperidine ring.
Reaction conditions are controlled to maintain stereochemical integrity and avoid side reactions. Solvents such as dichloromethane or other non-polar solvents are preferred for sulfonylation and substitution steps.
Deprotection and Salt Formation
If the piperidine nitrogen is protected (e.g., with BOC), deprotection is carried out under acidic conditions, often using hydrochloric acid in methanol or other solvents. This step yields the free amine.
The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, usually under controlled temperature (around 30°C) and reaction time (e.g., 10 hours), followed by extraction and drying to isolate the pure hydrochloride salt.
Representative Preparation Method Summary
Q & A
Q. What safety protocols address unknown toxicity profiles?
- Methodological Answer :
- Precautionary Measures : Use fume hoods, full PPE (nitrile gloves, N95 masks), and emergency eyewash stations.
- Tiered Testing : Start with Ames test (bacterial mutagenicity) and proceed to in vitro hepatocyte assays.
- Regulatory Alignment : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) for preliminary data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
